Octanedioic acid, ethyl-, dimethyl ester

Description

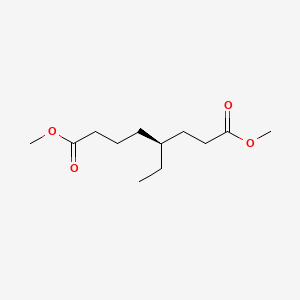

Octanedioic acid, dimethyl ester (CAS 1732-09-8), also known as dimethyl suberate, is the dimethyl ester of octanedioic acid (suberic acid). Its molecular formula is C₁₀H₁₈O₄, with a molecular weight of 202.25 g/mol . Structurally, it consists of an eight-carbon dicarboxylic acid chain esterified with two methyl groups. This compound is a colorless to pale yellow liquid at room temperature, commonly used in organic synthesis. For instance, it serves as a precursor for producing 1,8-octanediol via sodium borohydride reduction, achieving yields up to 97.2% under optimized conditions . Its applications span research laboratories and industrial processes, particularly in polymer and diol production.

Properties

CAS No. |

72779-07-8 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

dimethyl (4S)-4-ethyloctanedioate |

InChI |

InChI=1S/C12H22O4/c1-4-10(8-9-12(14)16-3)6-5-7-11(13)15-2/h10H,4-9H2,1-3H3/t10-/m0/s1 |

InChI Key |

KSQIHGHBSYMFFR-JTQLQIEISA-N |

Isomeric SMILES |

CC[C@@H](CCCC(=O)OC)CCC(=O)OC |

Canonical SMILES |

CCC(CCCC(=O)OC)CCC(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a substrate in biochemical assays and studies related to metabolic pathways. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which octanedioic acid, ethyl-, dimethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Diesters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.